molecular formula C24H17BrClNO4 B2828786 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921874-77-3

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2828786
CAS RN: 921874-77-3
M. Wt: 498.76
InChI Key: JBKXXEDKVADSOF-UHFFFAOYSA-N
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Description

The closest compound I found is "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide" . It’s a chemical compound with the molecular formula C15H10BrCl2NO2 .


Molecular Structure Analysis

The molecular structure of “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has been studied and its crystal structure has been reported .


Physical And Chemical Properties Analysis

The compound “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has a molecular weight of 387.06, and it’s a solid at room temperature . Its boiling point is predicted to be 575.3±50.0 °C, and it has a density of 1.611 .

Scientific Research Applications

Synthesis and Biological Activities

A notable application of compounds similar to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide is in the synthesis of novel chemical structures with potential biological activities. For instance, Zhu et al. (2014) synthesized a series of novel compounds through reactions involving substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, showcasing the potential of such chemicals in pest control applications (Zhu et al., 2014).

Radiotracer Development

Katoch-Rouse and Horti (2003) demonstrated the feasibility of using a brominated compound in the synthesis of radiotracers for studying cannabinoid receptors via positron emission tomography. This research highlights the use of such compounds in developing tools for neuroimaging and studying neurological receptors (Katoch-Rouse & Horti, 2003).

Copper-Catalyzed Syntheses

Miao et al. (2015) used substrates similar to the compound for the one-pot synthesis of 2-arylbenzoxazole derivatives. This method involved copper-catalyzed intermolecular and intramolecular couplings, highlighting the role of such compounds in facilitating complex chemical syntheses (Miao et al., 2015).

Antimicrobial Studies

Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues for potential antimicrobial activities. Their study emphasizes the significance of these compounds in developing new antibacterial agents, especially against drug-resistant bacteria (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

The primary targets of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKXXEDKVADSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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